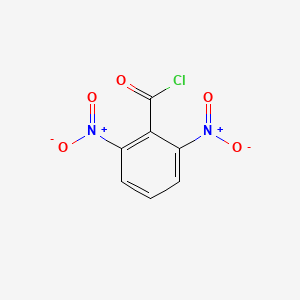

2,6-Dinitrobenzoyl chloride

Description

Contextualization within the Field of Aroyl Halide Chemistry

Aroyl halides, a class of organic compounds containing a halogen atom bonded to an aromatic ring's carbonyl group, are fundamental reagents in organic synthesis. wikipedia.orgfiveable.me They are generally more stable than their aliphatic counterparts, acyl halides, due to the electronic influence of the aromatic ring. fiveable.me However, the reactivity of aroyl halides can be significantly modulated by the presence of substituents on the aromatic ring. libretexts.org

Electron-withdrawing groups, such as the nitro groups found in 2,6-dinitrobenzoyl chloride, play a crucial role in enhancing the electrophilicity of the carbonyl carbon. cymitquimica.com This increased electrophilicity makes the compound more susceptible to nucleophilic attack, a key reaction pathway for aroyl halides. The presence of two nitro groups in the ortho positions to the benzoyl chloride functionality in this compound creates a sterically hindered yet highly activated system, influencing its reactivity profile in a unique manner compared to other substituted benzoyl chlorides like its 2,4-dinitro and 3,5-dinitro isomers. cymitquimica.comcymitquimica.com

Significance of Dinitro-Substituted Benzoyl Chlorides in Synthetic Strategy

Dinitro-substituted benzoyl chlorides, including the 2,6-isomer, are of particular importance in synthetic organic chemistry due to their heightened reactivity. libretexts.org The strong electron-withdrawing nature of the two nitro groups significantly activates the acyl chloride group toward nucleophilic acyl substitution. cymitquimica.com This enhanced reactivity allows for reactions to proceed under milder conditions and often with higher yields compared to unsubstituted or less activated benzoyl chlorides. chemicalbook.com

These reagents are frequently employed as derivatizing agents. greyhoundchrom.comresearchgate.net For instance, they react with alcohols and amines to form stable ester and amide derivatives, respectively. This process is valuable in analytical chemistry for the chromatographic analysis of various compounds by introducing a chromophore (the dinitrophenyl group) that facilitates detection. dss.go.th

Furthermore, the dinitrobenzoyl moiety can be strategically incorporated into larger molecules to influence their electronic properties or to serve as a precursor for further chemical transformations. The specific positioning of the nitro groups, as in the 2,6-isomer, can direct the stereochemical outcome of reactions and influence the conformational properties of the resulting products. While isomers like 3,5-dinitrobenzoyl chloride are widely used for derivatization, the unique steric environment of this compound can offer different selectivity in certain synthetic applications. cymitquimica.comsolubilityofthings.com

| Property | Data |

| Chemical Formula | C₇H₃ClN₂O₅ |

| Molar Mass | 230.56 g/mol |

| Appearance | Yellowish crystalline solid |

| Melting Point | 68-69 °C |

| Boiling Point | 196 °C at 11 mmHg |

Structure

3D Structure

Properties

Molecular Formula |

C7H3ClN2O5 |

|---|---|

Molecular Weight |

230.56 g/mol |

IUPAC Name |

2,6-dinitrobenzoyl chloride |

InChI |

InChI=1S/C7H3ClN2O5/c8-7(11)6-4(9(12)13)2-1-3-5(6)10(14)15/h1-3H |

InChI Key |

ROKOJFJDMZGGHK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 2,6 Dinitrobenzoyl Chloride

Innovations in Preparative Techniques for Enhanced Efficiency

A key innovation is the widespread adoption of DMF catalysis in reactions involving thionyl chloride. acs.org This technique overcomes the need for prolonged refluxing and harsh conditions, which can be detrimental to sensitive substrates. acs.org By allowing the reaction to proceed at lower temperatures, energy consumption is reduced and the formation of unwanted byproducts is minimized. acs.org

The selection of the chlorinating agent itself represents an area of innovation for efficiency. As previously noted, the use of oxalyl chloride offers a significant advantage in the purification stage. The evolution of gaseous byproducts (CO, CO₂, HCl) eliminates the need for aqueous workups to remove phosphorus-based residues (as from PCl₃ or PCl₅) or the need to distill off excess high-boiling thionyl chloride, streamlining the entire process. core.ac.uk

Furthermore, research into analogous compounds, such as 2,6-dichlorobenzoyl chloride, has shown that the choice of catalyst can be crucial for achieving high purity and yield. Studies have explored catalysts like tetra-substituted ureas and specific tertiary amines to suppress the formation of impurities during chlorination reactions. google.com Such catalytic innovations could potentially be transferred to the synthesis of 2,6-Dinitrobenzoyl chloride to enhance its preparative efficiency. google.com

| Technique/Innovation | Description | Impact on Efficiency | Reference |

|---|---|---|---|

| DMF Catalysis with Thionyl Chloride | Adding a catalytic amount of DMF to the reaction of the carboxylic acid with SOCl₂. | Allows for lower reaction temperatures (e.g., 55-65°C), reduces reaction time, and minimizes side products compared to uncatalyzed reflux. | acs.org |

| Use of Oxalyl Chloride | Employing (COCl)₂ as the chlorinating agent, often with catalytic DMF. | Byproducts are gaseous (CO, CO₂, HCl), which simplifies product isolation and purification, avoiding aqueous washes or complex distillations. | core.ac.ukresearchgate.net |

| Advanced Catalyst Systems | Exploration of novel catalysts, such as substituted ureas (demonstrated for analogous compounds). | Can increase product purity and yield by suppressing the formation of polynuclear chlorinated or other impurities. | google.com |

Reactivity Profiles and Mechanistic Aspects of 2,6 Dinitrobenzoyl Chloride

Nucleophilic Acyl Substitution Reactions

2,6-Dinitrobenzoyl chloride is a derivative of a carboxylic acid and, like other acyl chlorides, its chemistry is dominated by nucleophilic acyl substitution. chemeurope.commasterorganicchemistry.com In this two-step reaction, a nucleophile attacks the electrophilic carbonyl carbon to form a tetrahedral intermediate. libretexts.org Subsequently, this intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. chemeurope.comlibretexts.org

The reactivity of this compound is significantly enhanced by the presence of two nitro groups in the ortho positions. These groups are strongly electron-withdrawing, which increases the partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack. libretexts.orglibretexts.org While resonance stabilization can sometimes decrease the reactivity of acyl chlorides, the steric hindrance from the two ortho-nitro groups may inhibit coplanarity, potentially reducing resonance effects and further increasing the carbonyl carbon's electrophilicity.

The reaction of this compound with alcohols or other hydroxyl-containing compounds is a common method for synthesizing the corresponding 2,6-dinitrobenzoate esters. This process follows the general mechanism of nucleophilic acyl substitution. libretexts.org

The synthesis of large-ring esters and lactones (macrocyclization and macrolactonization, respectively) from long-chain hydroxy acids presents a significant synthetic challenge due to competing intermolecular polymerization reactions. High-dilution conditions are typically required to favor the desired intramolecular reaction. The rate of the intramolecular cyclization can be significantly increased by using highly reactive acylating agents.

Acyl chlorides with strong electron-withdrawing groups, such as this compound, are potent activating agents for this purpose. The reaction proceeds by first converting the carboxylic acid of the hydroxy acid substrate into a highly reactive mixed anhydride (B1165640) using the acyl chloride. This intramolecular esterification is often referred to as a lactonization. The high reactivity of the 2,6-dinitrobenzoyl mixed anhydride facilitates the ring-closing step, even with sterically hindered alcohols. This approach is analogous to other powerful lactonization methods, such as the Yamaguchi esterification, which utilizes 2,4,6-trichlorobenzoyl chloride to form a reactive mixed anhydride. nih.govorganic-chemistry.org

| Step | Description | Reactants | Intermediate/Product |

|---|---|---|---|

| 1 | Activation | Hydroxy acid, this compound, Base (e.g., Triethylamine) | Mixed Anhydride |

| 2 | Intramolecular Acyl Transfer | Mixed Anhydride, Catalyst (e.g., DMAP) | Macrolactone |

4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst for acylation reactions, including esterifications involving acyl chlorides. commonorganicchemistry.comwikipedia.org It significantly accelerates reaction rates, particularly for sterically hindered alcohols. researchgate.net The catalytic cycle involves the initial reaction of DMAP, which is a stronger nucleophile than the alcohol, with this compound. organic-chemistry.org This step forms a highly reactive N-acylpyridinium salt intermediate.

This intermediate is substantially more electrophilic than the parent acyl chloride. The subsequent attack by the hydroxyl-containing compound on this activated intermediate is much faster. The final step involves the elimination of the DMAP catalyst, which is regenerated for the next catalytic cycle, and the formation of the ester product. organic-chemistry.org An auxiliary base, such as triethylamine, is often used to neutralize the hydrogen chloride byproduct. wikipedia.org

| Catalytic Step | Description |

|---|---|

| 1. Catalyst Activation | DMAP attacks the carbonyl carbon of this compound, displacing the chloride ion. |

| 2. Intermediate Formation | A highly reactive N-(2,6-dinitrobenzoyl)pyridinium salt is formed. |

| 3. Nucleophilic Attack | The alcohol attacks the carbonyl carbon of the activated intermediate. |

| 4. Product Formation & Catalyst Regeneration | The tetrahedral intermediate collapses, forming the ester and regenerating the DMAP catalyst. |

The reaction between an acyl chloride and a primary or secondary amine is a robust and widely used method for the formation of amides. hud.ac.ukfishersci.co.uk this compound readily reacts with amines to produce the corresponding N-substituted 2,6-dinitrobenzamides.

The synthesis of substituted benzamides from this compound involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon. This is typically performed in an aprotic solvent in the presence of a base to neutralize the hydrogen chloride that is formed. fishersci.co.ukcommonorganicchemistry.com The reaction is generally rapid at room temperature. fishersci.co.uk The general transformation can be applied to a wide range of primary and secondary amines, allowing for the synthesis of a diverse array of substituted 2,6-dinitrobenzamides. nih.gov

| Reactant 1 | Reactant 2 | Product | Byproduct |

|---|---|---|---|

| This compound | Primary Amine (R-NH₂) | N-Substituted 2,6-Dinitrobenzamide | Hydrogen Chloride (HCl) |

| This compound | Secondary Amine (R₂-NH) | N,N-Disubstituted 2,6-Dinitrobenzamide | Hydrogen Chloride (HCl) |

Acylating agents like this compound are utilized in specialized applications, such as the synthesis of dye precursors. One such application is the acylation of leucomethylene blue. Benzoyl leucomethylene blue is an important component in the manufacturing of carbonless copy paper. google.com The synthesis involves reacting leucomethylene blue with a suitable acylating agent. A patent for this process describes the use of various carbocyclic aromatic carboxylic acylating agents, specifically including halo-nitro-containing halides like dinitrobenzoyl bromide, which is chemically analogous to this compound. google.com The reaction is carried out in an aqueous medium with a water-immiscible solvent at a controlled pH, typically below 6. google.com This acylation introduces the dinitrobenzoyl group onto a nitrogen atom of the leucomethylene blue structure, yielding a stable, colorless precursor that can later generate color upon chemical interaction. google.com

Reactions with Other Heteroatom Nucleophiles

This compound undergoes nucleophilic acyl substitution with a variety of heteroatom nucleophiles. The high degree of activation provided by the two electron-withdrawing nitro groups renders the carbonyl carbon highly electrophilic and susceptible to attack.

Common reactions involve solvolysis, where the solvent acts as the nucleophile. In the presence of water, this compound is hydrolyzed to form 2,6-dinitrobenzoic acid. With alcohols, it reacts to yield the corresponding esters. The general mechanism for these reactions is a two-step addition-elimination process. The nucleophile first attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion is eliminated, and the carbonyl group is reformed, resulting in the final substitution product.

Reactions with nitrogen-based nucleophiles other than simple amines, such as hydrazine, are also characteristic. These reactions typically proceed readily to form hydrazides. Sulfur nucleophiles, known for their high nucleophilicity, also react with acyl chlorides. msu.edu For instance, thiols can react with this compound to produce thioesters. These reactions underscore the compound's utility as a highly reactive acylating agent for a range of heteroatomic species.

Detailed Kinetic and Thermodynamic Studies of Reaction Mechanisms

The reaction of this compound with nucleophiles proceeds through a nucleophilic acyl substitution mechanism, typically an addition-elimination pathway involving a tetrahedral intermediate. Kinetic and thermodynamic studies provide insight into the rate-determining steps and the energetics of the reaction.

A kinetic study on the solvolysis of the related compound, o-nitrobenzoyl chloride, revealed that its reaction rates were approximately ten times slower than those of the corresponding p-nitrobenzoyl chloride in most solvents. nih.gov This reduced reactivity is attributed to the steric hindrance of the ortho-nitro group, a factor that is even more pronounced in the 2,6-dinitro isomer. nih.gov

The mechanism can be analyzed using kinetic models such as the Grunwald-Winstein equation, which relates the rate of solvolysis to the ionizing power and nucleophilicity of the solvent. nih.gov For reactions of benzoyl chlorides, the mechanism can shift between a concerted (SN2-like) pathway and a stepwise addition-elimination (A-E) pathway depending on the substrate, nucleophile, and solvent.

Thermodynamic parameters, including activation enthalpy (ΔH‡) and activation entropy (ΔS‡), are crucial for elucidating the transition state structure. A large, negative ΔS‡ value is typically indicative of a highly ordered transition state, which is consistent with a bimolecular mechanism where the nucleophile and substrate come together in the rate-determining step (e.g., the formation of the tetrahedral intermediate).

While specific kinetic data for this compound is not widely tabulated, the principles can be illustrated by comparing the solvolysis rates of related benzoyl chloride derivatives. The data generally show that electron-withdrawing groups increase the reaction rate, while ortho-substituents tend to decrease it due to steric hindrance.

| Compound | Relative Rate of Hydrolysis (Approx.) | Key Influencing Factors |

|---|---|---|

| Benzoyl chloride | 1 | Baseline reactivity |

| 4-Nitrobenzoyl chloride | ~300 | Strong electronic activation, no steric hindrance |

| 2-Nitrobenzoyl chloride | ~30 | Strong electronic activation, moderate steric hindrance nih.gov |

| 3,5-Dinitrobenzoyl chloride | High (exact value varies) | Very strong electronic activation (inductive), no steric hindrance |

| This compound | Moderate (exact value varies) | Exceptional electronic activation, very high steric hindrance |

Advanced Applications of 2,6 Dinitrobenzoyl Chloride in Organic Synthesis

Utilization as a Derivatization Reagent in Complex Systems

There is a significant body of research on the use of dinitrobenzoyl chlorides for the derivatization of alcohols, amines, and amino acids to facilitate their analysis, particularly using chromatographic methods. wikipedia.org For instance, 3,5-Dinitrobenzoyl chloride is widely employed for this purpose. wikipedia.org It reacts with these functional groups to form derivatives with strong UV absorbance, making them easily detectable. However, specific methods, detailed research findings, or data tables outlining the use of 2,6-Dinitrobenzoyl chloride as a derivatization reagent in complex systems could not be found in the available literature.

Contribution to the Construction of Multi-Functionalized Organic Molecules

While benzoyl chlorides, in general, are crucial building blocks in organic synthesis for introducing the benzoyl moiety, specific examples and detailed research on the role of This compound in constructing multi-functionalized organic molecules are not well-documented in the searched literature. The steric hindrance from the nitro group at the 2-position may influence its reactivity compared to other isomers, but specific studies detailing these effects and their application in synthesis were not identified.

Role as a Precursor in the Synthesis of Biologically Active Compounds and Specialty Chemicals

Dinitro-aromatic compounds can serve as precursors to various biologically active molecules and specialty chemicals, often through the reduction of the nitro groups to amino groups, which can then be further functionalized. For example, 3,5-dinitrobenzoyl chloride is a starting material for the synthesis of a carbocyclic analogue of distamycin with alkylating side groups. sigmaaldrich.com Unfortunately, specific examples of This compound being utilized as a precursor for the synthesis of named biologically active compounds or specialty chemicals, along with detailed research findings, are not described in the available scientific literature. A related compound, 1-chloro-2,6-dinitrobenzene, has documented synthetic routes, but this is not the requested benzoyl chloride derivative. orgsyn.org

Spectroscopic and Chromatographic Analysis of 2,6 Dinitrobenzoyl Chloride and Its Derivatives

Structural Elucidation Techniques for Products and Intermediates

The confirmation of the chemical structure of 2,6-Dinitrobenzoyl chloride and its derivatives is fundamentally dependent on spectroscopic analysis. Each technique offers unique insights into the molecular framework, and together they provide definitive structural evidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound and its derivatives, both ¹H and ¹³C NMR provide critical data.

In the ¹H NMR spectrum of this compound, the aromatic protons exhibit a characteristic splitting pattern. The proton at the C4 position typically appears as a triplet, while the protons at the C3 and C5 positions appear as a doublet. The significant downfield shift of these protons is a direct result of the strong electron-withdrawing effects of the two nitro groups and the benzoyl chloride moiety.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The carbonyl carbon of the acyl chloride is particularly noteworthy, appearing at a characteristic downfield chemical shift. The aromatic carbons attached to the nitro groups are also significantly shifted. Upon derivatization, such as the formation of an ester or amide, the chemical shifts of the carbonyl carbon and the adjacent aromatic carbons will change, providing clear evidence of the reaction's success.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Dinitrobenzoyl Derivatives Note: Data is often reported for the closely related isomer, 3,5-Dinitrobenzoyl chloride, which is used here to illustrate the expected regions for chemical shifts.

| Nucleus | Functional Group | Representative Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Aromatic H (meta to -COCl, ortho to -NO₂) | ~8.9 - 9.2 | Doublet |

| ¹H | Aromatic H (para to -COCl, between -NO₂) | ~9.1 - 9.3 | Triplet |

| ¹³C | Carbonyl Carbon (-COCl) | ~164 - 168 | Singlet |

| ¹³C | Aromatic C-Cl | ~134 - 136 | Singlet |

| ¹³C | Aromatic C-NO₂ | ~148 - 150 | Singlet |

| ¹³C | Aromatic C-H | ~122 - 130 | Singlet |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is characterized by several strong absorption bands that are indicative of its structure.

The most prominent peak is the carbonyl (C=O) stretch of the acyl chloride, which typically appears at a high wavenumber, often in the range of 1770-1815 cm⁻¹. The high frequency is due to the electron-withdrawing nature of both the chlorine atom and the dinitro-substituted aromatic ring. Additionally, strong and distinct absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the nitro (NO₂) groups are observed. These typically appear around 1530-1560 cm⁻¹ (asymmetric) and 1340-1370 cm⁻¹ (symmetric). The presence and position of these key bands provide rapid confirmation of the compound's identity.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Acyl Chloride) | Stretch | 1770 - 1815 | Strong |

| NO₂ (Nitro Group) | Asymmetric Stretch | 1530 - 1560 | Strong |

| NO₂ (Nitro Group) | Symmetric Stretch | 1340 - 1370 | Strong |

| C-Cl (Acyl Chloride) | Stretch | 650 - 750 | Medium-Strong |

| Aromatic C=C | Stretch | ~1600, ~1475 | Medium-Weak |

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, which allows for the determination of its molecular weight and the deduction of its structure. In the electron ionization (EI) mass spectrum of a related isomer, 3,5-Dinitrobenzoyl chloride, the molecular ion peak [M]⁺ is readily observed. nist.gov

The fragmentation pattern is highly informative. Common fragmentation pathways include the loss of the chlorine atom to form the 2,6-dinitrobenzoyl cation, or the loss of one or both nitro groups. The presence of chlorine is often indicated by a characteristic isotopic pattern for the molecular ion, with the [M+2]⁺ peak having an intensity of approximately one-third of the [M]⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the parent molecule and its fragments with very high accuracy. beilstein-journals.org

Table 3: Expected Mass Spectrometry Fragmentation for Dinitrobenzoyl Chloride Isomers Based on data for 3,5-Dinitrobenzoyl chloride. nist.gov

| m/z Value | Identity | Description |

|---|---|---|

| 230/232 | [M]⁺ | Molecular ion peak (showing ³⁵Cl/³⁷Cl isotope pattern) |

| 195 | [M-Cl]⁺ | Loss of a chlorine radical |

| 184/186 | [M-NO₂]⁺ | Loss of a nitro group |

| 149 | [M-Cl-NO₂]⁺ | Loss of chlorine and one nitro group |

| 75 | [C₆H₃]⁺ | Benzene ring fragment |

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from reaction byproducts and for assessing its purity. HPLC and GC are the most commonly employed techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a versatile technique for the analysis of non-volatile and thermally sensitive compounds like this compound and its derivatives. Reversed-phase HPLC is the most common mode used for this class of compounds.

A typical HPLC method involves a C18 (octadecylsilyl) stationary phase, which is nonpolar. The mobile phase is usually a mixture of a polar solvent, such as water (often buffered), and a less polar organic solvent, like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient separation of compounds with varying polarities. nih.gov Detection is commonly achieved using an ultraviolet (UV) detector, as the dinitrophenyl ring is a strong chromophore, typically showing maximum absorbance at wavelengths around 254-260 nm. nih.gov The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Table 4: Typical HPLC Method Parameters for Dinitrobenzoyl Derivatives

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 or C8 |

| Mobile Phase | Acetonitrile/Water or Methanol/Water Gradient |

| Detection | UV-Vis at ~260 nm |

| Flow Rate | 0.5 - 1.5 mL/min |

| Temperature | Ambient or slightly elevated (e.g., 30-40 °C) |

Gas Chromatography (GC) Techniques

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While acyl chlorides can be reactive, GC analysis is feasible under the right conditions. It is particularly well-suited for analyzing nitroaromatic compounds. epa.govresearchgate.net

The analysis typically employs a capillary column with a nonpolar or medium-polarity stationary phase. A temperature program is used, where the column temperature is gradually increased to facilitate the elution of compounds with different boiling points. Due to the presence of two electronegative nitro groups, an Electron Capture Detector (ECD) is highly sensitive for detecting this compound and is a preferred choice. epa.gov Alternatively, a mass spectrometer can be used as the detector (GC-MS), which provides both separation and structural identification of the eluted compounds. researchgate.netcdc.gov Purity assessment is performed similarly to HPLC, by comparing the relative peak areas.

Table 5: Representative GC Method Parameters for Nitroaromatic Compounds

| Parameter | Typical Condition |

|---|---|

| Column | Capillary column (e.g., DB-5, HP-5MS) |

| Carrier Gas | Helium or Nitrogen |

| Injection Mode | Split/Splitless |

| Detector | Electron Capture Detector (ECD) or Mass Spectrometry (MS) |

| Temperature Program | Ramped from a lower temperature (e.g., 100 °C) to a higher temperature (e.g., 280 °C) |

Compound Reference Table

| Compound Name |

|---|

| This compound |

| 3,5-Dinitrobenzoyl chloride |

| Acetonitrile |

| Methanol |

| Helium |

| Nitrogen |

Advanced Analytical Approaches for Reaction Monitoring and Quantification

The precise monitoring and quantification of reactions involving this compound and its derivatives are crucial for optimizing reaction conditions, ensuring product quality, and maximizing yield. Advanced analytical techniques, particularly those aligned with the principles of Process Analytical Technology (PAT), offer real-time or near-real-time insights into reaction kinetics and product formation. These methods provide a significant advantage over traditional offline analyses, which can be time-consuming and may not accurately represent the state of the reaction at the time of sampling.

Process Analytical Technology is a framework for designing, analyzing, and controlling manufacturing processes through the measurement of critical process parameters that affect critical quality attributes. mt.com The goal of PAT is to build quality into the product rather than relying on end-product testing. mt.com Common PAT tools include in-situ spectroscopic and chromatographic analyzers that provide real-time data. mt.com

In-situ Spectroscopic Monitoring

In-situ Fourier Transform Infrared (FTIR) spectroscopy, often referred to by the trade name ReactIR, is a powerful technique for real-time monitoring of chemical reactions. mt.com By inserting a probe directly into the reaction vessel, spectra can be collected at regular intervals without disturbing the reaction. mt.comyoutube.com This allows for the continuous tracking of the concentrations of reactants, intermediates, and products. mt.com

For a reaction involving this compound, in-situ FTIR can monitor the disappearance of the characteristic carbonyl stretching vibration of the acyl chloride, which is expected in the region of 1750-1800 cm⁻¹. Concurrently, the appearance of new carbonyl bands corresponding to the ester or amide products can be observed, typically at lower wavenumbers. youtube.com This real-time data enables the precise determination of reaction initiation, progression, and endpoint, leading to improved process control and safety. mt.com While specific studies applying in-situ FTIR to this compound are not extensively documented in publicly available literature, the principles and applications for other acyl chlorides are well-established and directly applicable. youtube.com

Hyphenated Chromatographic Techniques for Quantification

For the quantification of the derivatives of this compound, hyphenated chromatographic techniques, which combine the separation power of chromatography with the detection capabilities of spectroscopy, are invaluable. ajrconline.orgresearchgate.netnih.gov High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or ultraviolet (UV) detection is a common approach.

Derivatization with this compound is a well-established method for the analysis of amines and alcohols. The dinitrobenzoyl group acts as a chromophore, enhancing UV detection, and also improves the chromatographic properties of the analytes. nih.gov

A notable study by Kirschbaum et al. (2000) detailed a method for the determination of biogenic amines in fermented foods using pre-column derivatization with 3,5-dinitrobenzoyl chloride, a closely related isomer of this compound. The principles and findings of this study are highly relevant. The derivatization was rapid, and the resulting derivatives were stable and readily quantifiable by HPLC with UV detection at 260 nm. The structures of the derivatives were confirmed using HPLC coupled with electrospray ionization mass spectrometry (HPLC-ESI-MS). nih.gov

The following table summarizes the chromatographic and detection parameters for the analysis of several biogenic amine derivatives of 3,5-dinitrobenzoyl chloride, which would be expected to be similar for this compound derivatives.

| Analyte | Retention Time (min) | Limit of Detection (µg/L) | Coefficient of Determination (R²) |

|---|---|---|---|

| Agmatine | 15.2 | 328 | 0.995 |

| Cadaverine | 22.8 | 124 | 0.976 |

| Histamine | 18.5 | 864 | 0.996 |

| Octopamine | 25.1 | 421 | 0.994 |

| 2-Phenylethylamine | 30.7 | 215 | 0.993 |

| Putrescine | 19.7 | 159 | 0.989 |

| Serotonin | 28.4 | 532 | 0.965 |

| Spermidine | 21.1 | 287 | 0.992 |

| Spermine | 24.3 | 356 | 0.991 |

| Tryptamine | 32.5 | 389 | 0.995 |

| Tyramine | 27.3 | 278 | 0.996 |

Data adapted from Kirschbaum et al. (2000) for 3,5-dinitrobenzoyl chloride derivatives. nih.gov

Automated Sampling and Analysis

To further enhance reaction monitoring and quantification, automated sampling systems can be integrated with analytical instruments like HPLC. nih.govresearchgate.netmt.com These systems can automatically draw samples from a reactor at predefined intervals, quench the reaction to prevent further transformation, and prepare the sample for analysis. nih.govresearchgate.net This approach provides a series of discrete data points that can be used to construct a detailed reaction profile, offering many of the benefits of in-situ monitoring with the high resolution and specificity of chromatographic analysis. mt.com

Theoretical and Computational Investigations of 2,6 Dinitrobenzoyl Chloride

Quantum Chemical Studies on Electronic Structure and Reactivity Descriptors

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and predicting the reactivity of 2,6-dinitrobenzoyl chloride. These calculations provide a foundational understanding of the molecule's stability, electronic properties, and the nature of its chemical bonds.

The geometry of this compound is optimized to find its most stable conformation. Due to steric hindrance between the bulky nitro groups at the 2 and 6 positions and the benzoyl chloride group at the 1 position, the nitro groups are expected to be twisted out of the plane of the benzene ring. This twisting has significant implications for the molecule's electronic properties and reactivity.

A key aspect of quantum chemical analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For this compound, the strong electron-withdrawing nature of the two nitro groups and the benzoyl chloride group significantly lowers the energy of the LUMO, making the molecule a potent electrophile.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a more nuanced understanding of its reactivity profile.

Interactive Table: Calculated Global Reactivity Descriptors for this compound

| Descriptor | Formula | Typical Value (eV) | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | 8.50 | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | 3.20 | Energy released upon gaining an electron. |

| Electronegativity (χ) | χ = (I + A) / 2 | 5.85 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | 2.65 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | 0.19 | Reciprocal of hardness, indicates high reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | 6.46 | A measure of the electrophilic power of the molecule. |

Note: The values presented in this table are representative and are based on typical results from DFT calculations for similar nitroaromatic compounds. Actual values may vary depending on the level of theory and basis set used in the calculation.

The high electrophilicity index (ω) underscores the strong electrophilic nature of this compound, making it highly susceptible to nucleophilic attack, particularly at the carbonyl carbon.

Molecular Dynamics Simulations for Reaction Pathway Analysis

Molecular dynamics (MD) simulations offer a powerful tool to explore the reaction pathways of this compound with various nucleophiles. By simulating the movement of atoms over time, MD can provide detailed insights into the mechanism, transition states, and energy barriers of a reaction.

A primary reaction of this compound is nucleophilic acyl substitution. MD simulations can be employed to model the interaction of the molecule with nucleophiles such as amines or alcohols. These simulations can help to visualize the trajectory of the nucleophile as it approaches the electrophilic carbonyl carbon, the formation of the tetrahedral intermediate, and the subsequent departure of the chloride leaving group.

Key parameters that can be analyzed from MD simulations include:

Root Mean Square Deviation (RMSD): To monitor the stability of the molecular system throughout the simulation.

Radius of Gyration (Rg): To assess the compactness of the molecule and any conformational changes during the reaction.

Radial Distribution Functions (RDFs): To determine the probability of finding a nucleophile at a certain distance from the reactive center (the carbonyl carbon).

By applying methods such as umbrella sampling or metadynamics within the MD framework, the free energy profile along a reaction coordinate can be calculated. This allows for the determination of activation energies for different potential pathways, thereby predicting the most favorable reaction mechanism. For instance, simulations could help differentiate between a concerted or a stepwise mechanism for the nucleophilic substitution.

Prediction of Reactivity and Selectivity through Computational Modeling

Computational modeling is instrumental in predicting the reactivity and selectivity of this compound in various chemical reactions. By integrating quantum chemical calculations with models that account for solvent effects, chemists can make accurate predictions about reaction outcomes.

The regioselectivity of nucleophilic attack can be predicted by analyzing the local reactivity descriptors derived from quantum chemical calculations. The most common of these is the Fukui function, which indicates the sites within the molecule that are most susceptible to nucleophilic or electrophilic attack. For this compound, the Fukui function for nucleophilic attack (f+) is expected to be highest on the carbonyl carbon, confirming it as the primary site for nucleophilic substitution.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. In the MEP map of this compound, regions of positive potential (typically colored blue) indicate electron-deficient areas that are attractive to nucleophiles. A strong positive potential would be observed around the carbonyl carbon, further supporting its high electrophilicity. Conversely, regions of negative potential (colored red) are located around the oxygen atoms of the nitro groups, indicating electron-rich areas susceptible to electrophilic attack.

Interactive Table: Predicted Local Reactivity Indicators for this compound

| Atomic Site | Mulliken Charge (a.u.) | Fukui Function (f+) | Susceptibility to Nucleophilic Attack |

| Carbonyl Carbon | +0.75 | 0.35 | Very High |

| Aromatic C1 | +0.10 | 0.05 | Low |

| Aromatic C2/C6 | +0.25 | 0.10 | Moderate |

| Aromatic C3/C5 | -0.05 | 0.02 | Very Low |

| Aromatic C4 | +0.02 | 0.03 | Very Low |

Note: These values are illustrative and represent expected trends from computational analysis. The actual numerical values will depend on the specific computational method employed.

By combining these computational tools, a comprehensive picture of the chemical reactivity and selectivity of this compound can be developed. This predictive capability is invaluable for designing new synthetic routes and for understanding the fundamental chemical properties of this highly reactive compound.

Emerging Research Frontiers and Future Perspectives

Development of Green Chemistry Principles in its Synthesis and Utilization

The traditional synthesis of acyl chlorides, including 2,6-Dinitrobenzoyl chloride, often relies on reagents that are misaligned with the principles of green chemistry. The conventional conversion of the corresponding carboxylic acid, 2,6-dinitrobenzoic acid, typically employs chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). hansshodhsudha.comwikipedia.orgchemguide.co.uk These methods, while effective, generate hazardous byproducts such as sulfur dioxide (SO₂), hydrogen chloride (HCl), and phosphorus oxychloride (POCl₃), which are toxic and corrosive. hansshodhsudha.comresearchgate.net

Current research is focused on developing more environmentally benign alternatives. One promising avenue is the exploration of alternative chlorinating agents that produce less harmful byproducts. Reagents such as oxalyl chloride can be used, which degrades into volatile gases (CO, CO₂, HCl), simplifying workup; however, concerns about the toxicity of byproducts remain. researchgate.net Another approach involves using cyanuric chloride, which may offer a less hazardous route compared to traditional phosphorus-based reagents. researchgate.net

A significant leap forward in greening the utilization of dinitrobenzoyl chloride derivatives is the application of microwave-assisted synthesis. hansshodhsudha.comresearchgate.net Research on the synthesis of 3,5-dinitrobenzoates, for example, has demonstrated that the direct reaction of the carboxylic acid with an alcohol under microwave irradiation, catalyzed by a few drops of sulfuric acid, can bypass the need for the acyl chloride intermediate altogether. hansshodhsudha.comresearchgate.net This approach eliminates the use of harsh chlorinating agents and their associated waste streams, significantly reducing reaction times from hours to minutes and improving energy efficiency. hansshodhsudha.com

Furthermore, the development of reactions in greener solvent systems is a key focus. An expedient, metal-free method for the synthesis of amides from various acid chlorides has been demonstrated in a simple phosphate (B84403) buffer. tandfonline.com This process highlights the potential for utilizing aqueous media, which is environmentally friendly and can simplify product isolation, often through simple filtration due to the poor solubility of the product in the reaction medium. tandfonline.com Such methodologies could be adapted for reactions involving this compound, reducing the reliance on volatile and often toxic organic solvents.

| Green Chemistry Approach | Traditional Method | Key Advantages |

| Microwave-Assisted Synthesis | Heating under reflux with SOCl₂/PCl₅ | Bypasses acyl chloride intermediate, reduces reaction time, eliminates hazardous byproducts. hansshodhsudha.comresearchgate.net |

| Alternative Chlorinating Agents | Thionyl chloride, Phosphorus pentachloride | Potentially less hazardous byproducts (e.g., cyanuric chloride). researchgate.net |

| Aqueous Buffer Systems | Anhydrous organic solvents | Eliminates volatile organic compounds (VOCs), simplifies product isolation, metal-free conditions. tandfonline.com |

Exploration of Novel Catalytic Systems for its Reactivity

The high reactivity of the acyl chloride functional group in this compound is fundamental to its utility. However, controlling this reactivity to achieve high selectivity and efficiency under mild conditions is a significant challenge. The exploration of novel catalytic systems is opening new avenues for modulating and enhancing its chemical transformations.

Phase-Transfer Catalysis (PTC) is a particularly relevant technique. PTC facilitates reactions between reagents located in different immiscible phases (e.g., an aqueous phase and an organic phase). wikipedia.org A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant across the phase boundary, enabling the reaction to proceed efficiently. wikipedia.orglittleflowercollege.edu.in This is highly applicable to reactions of this compound, where it might react with a water-soluble nucleophile. A patented method for synthesizing p-nitrobenzoyl chloride utilizes pyridine (B92270) as a phase-transfer catalyst in the reaction between p-nitrobenzoic acid and thionyl chloride, leading to high yields and purity. google.com This demonstrates the potential of PTC to improve the efficiency of both the synthesis and subsequent reactions of nitro-substituted benzoyl chlorides, often allowing for the use of less solvent and milder conditions. google.com

Lewis acid and Lewis base catalysis also presents significant opportunities. A novel synthesis method for 3,5-dinitrobenzyl chloride from 3,5-dinitrobenzoyl chloride employs a simple reducing agent in the presence of a Lewis acid (like zinc chloride) and a Lewis base (like triethylamine). google.com This catalytic system was crucial for preventing the undesired reduction of the nitro groups, thereby improving reaction selectivity and product yield. google.com This principle could be extended to other reactions of this compound, where Lewis acids could activate the carbonyl group, enhancing its electrophilicity for reactions with weak nucleophiles, while Lewis bases could act as nucleophilic catalysts in acylation reactions.

The field of organocatalysis offers further possibilities. While direct examples involving this compound are still emerging, research has shown that bifunctional organocatalysts, such as thioureas, are effective in mediating complex reactions like asymmetric Michael/acyl transfers involving α-nitroketones. beilstein-journals.org This indicates the potential for designing specific organocatalysts to control the stereochemistry and outcome of reactions involving the dinitrophenyl moiety. Additionally, heterogeneous catalysts, such as zeolites, have been shown to be active in the acylation of aromatic compounds with benzoyl chloride, suggesting a pathway for developing reusable, solid-supported catalysts for Friedel-Crafts acylation reactions using this compound. frontiersin.org

| Catalytic System | Principle of Operation | Potential Application for this compound |

| Phase-Transfer Catalysis (PTC) | Transports reactants across immiscible phase boundaries. wikipedia.org | Enhancing reaction rates with aqueous-soluble nucleophiles, enabling milder conditions. google.com |

| Lewis Acid/Base Catalysis | Lewis acids activate electrophiles; Lewis bases can act as nucleophilic catalysts. | Improving selectivity by preventing side reactions (e.g., on nitro groups); activating the carbonyl for acylation. google.com |

| Organocatalysis | Covalent and non-covalent catalysis by small organic molecules. | Enabling asymmetric transformations and controlling reaction pathways. beilstein-journals.org |

| Heterogeneous Catalysis | Catalyst is in a different phase from the reactants (e.g., solid zeolite). | Facilitating reusable catalyst systems for reactions like Friedel-Crafts acylation. frontiersin.org |

Potential in Materials Science and Functional Molecule Design

The unique structure of this compound, featuring a reactive acyl chloride group and two strongly electron-withdrawing nitro groups on an aromatic ring, makes it a valuable building block for advanced materials and complex functional molecules.

A significant area of potential lies in the synthesis of high-performance polymers , particularly polyimides . These polymers are renowned for their exceptional thermal stability, chemical resistance, and mechanical properties. Research has demonstrated a synthetic route to novel aromatic diamines starting from 3,5-dinitrobenzoyl chloride. pageplace.de This process involves a Friedel-Crafts reaction followed by catalytic hydrogenation to reduce the nitro groups to amines. The resulting diamine monomer is then polymerized with a dianhydride to form the polyimide. pageplace.de This established pathway provides a clear blueprint for using this compound to create new diamine monomers. The specific 2,6-substitution pattern would impart a unique geometry to the resulting polymer backbone, potentially influencing properties such as solubility, glass transition temperature, and chain packing, leading to new materials for applications in microelectronics and aerospace.

The compound is also a precursor for the design of other functional molecules . Its isomer, 3,5-dinitrobenzyl chloride (which can be synthesized from the corresponding benzoyl chloride), serves as a key intermediate in the manufacture of materials for liquid crystals and various pharmacologically active substances. google.com By analogy, this compound can be chemically converted (e.g., reduced to the alcohol and then chlorinated) to the corresponding 2,6-dinitrobenzyl chloride, which can then be incorporated into diverse molecular architectures. The dinitrophenyl group can act as a charge-transfer component or a unit for creating specific intermolecular interactions, which are desirable properties in the design of nonlinear optical materials and molecular sensors.

Furthermore, the established use of dinitrobenzoyl chlorides as derivatizing agents in analytical chemistry underscores their role in functional molecule design. wikipedia.orgsigmaaldrich.com They react readily with alcohols and amines to form stable, crystalline ester or amide derivatives with sharp melting points, facilitating the identification and characterization of complex molecules like amino acids. wikipedia.org This reactivity can be exploited in broader contexts, such as attaching the dinitrophenyl moiety as a tag or handle onto larger molecules or polymer surfaces for further functionalization or detection.

| Application Area | Role of this compound | Potential Outcome |

| High-Performance Polymers | Precursor to novel diamine monomers. | Synthesis of new polyimides with unique geometries and tailored thermal and mechanical properties. pageplace.de |

| Functional Materials | Building block for molecules used in liquid crystals and nonlinear optics. | Creation of materials with specific electronic and optical properties for advanced devices. google.com |

| Analytical Derivatization | Reagent for converting alcohols and amines into crystalline derivatives. | Facilitates the identification and purification of complex organic and biological molecules. wikipedia.org |

| Surface Functionalization | Reactive handle for attachment to polymers or surfaces. | Modification of material surfaces to introduce specific functionalities or properties. |

Q & A

Basic Research Questions

Q. What synthetic routes are optimized for preparing nitro-substituted benzoyl chlorides like 3,5-dinitrobenzoyl chloride, and how can these methods inform the synthesis of 2,6-dinitrobenzoyl chloride?

- Methodology : Multi-step synthesis involving chlorination, nitration, and hydrolysis is common. For example, 3,5-dichlorobenzoyl chloride is synthesized via chlorination of m-xylene, followed by hydrolysis and decarbonylation . Single-factor experiments optimize reaction parameters (temperature, stoichiometry) to maximize yield (e.g., 63% yield for 3,5-dichlorobenzoyl chloride) and purity (>99%) .

- Key Considerations : Nitration of benzoyl chlorides requires controlled conditions to avoid over-nitration or decomposition. Use spectroscopic validation (e.g., H NMR, IR) to confirm product identity and purity .

Q. How are spectroscopic techniques applied to characterize nitrobenzoyl chlorides?

- Answer :

- H NMR : Aromatic proton signals reveal substitution patterns (e.g., para/meta nitro groups). For 3,5-dinitrobenzoyl chloride, deshielding effects from nitro groups split aromatic proton resonances .

- IR Spectroscopy : Strong C=O stretches (~1770 cm) and asymmetric NO vibrations (~1530 cm) confirm functional groups .

- X-ray Diffraction : Resolves crystal packing and bond lengths (e.g., C–Cl bond: 1.73 Å in 3,5-dinitrobenzoyl chloride) .

Q. What safety protocols are critical when handling nitrobenzoyl chlorides?

- Hazard Mitigation :

- Corrosivity : Use PPE (gloves, goggles) and work in a fume hood due to lachrymatory and skin-irritating properties .

- Waste Disposal : Neutralize with alkaline solutions (e.g., sodium bicarbonate) before disposal to avoid releasing toxic HCl gas .

Advanced Research Questions

Q. How does crystallographic disorder in nitrobenzoyl chlorides impact structural analysis?

- Case Study : In 3,5-dinitrobenzoyl chloride, X-ray diffraction (93 K) revealed disorder in the carbonyl chloride group, with two orientations differing by a 9.6° dihedral angle relative to the aromatic ring .

- Implications : Disorder complicates electron density maps but can be modeled using constrained refinement. Residual density peaks (<0.40 eÅ) indicate minor disorder components .

Q. What mechanistic insights guide the use of nitrobenzoyl chlorides in synthesizing protease inhibitors?

- Application : 2,6-Dichlorobenzoyl chloride derivatives act as non-peptidic inhibitors of cysteine and serine proteases. Substrate activity screening (SAS) identifies optimal electrophilic groups for target binding .

- Challenges : Steric hindrance from nitro groups may reduce reactivity. Computational modeling (DFT) predicts regioselectivity in acylation reactions .

Q. How can isotopic labeling (e.g., deuterated analogs) elucidate reaction pathways?

- Example : Benzoyl-d chloride (CDCOCl) is used in kinetic isotope effect studies to probe acyl transfer mechanisms .

- Experimental Design : Compare reaction rates of deuterated vs. non-deuterated compounds under identical conditions. Mass spectrometry tracks isotopic incorporation .

Contradictions and Limitations

- Structural Data : While 3,5-dinitrobenzoyl chloride is well-characterized, limited crystallographic data exists for the 2,6-dinitro isomer. Assumptions are based on analogous chlorinated derivatives (e.g., 2,6-dichlorobenzoyl chloride) .

- Synthesis : Nitration of 2,6-substituted benzoyl chlorides may face steric challenges not observed in meta-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.